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These application notes provide detailed protocols and supporting information for measuring

glucose uptake in response to the AMP-activated protein kinase (AMPK) activator, 5-

aminoimidazole-4-carboxamide-1-β-D-ribofuranoside (AICAR). The methodologies described

are applicable to both in vitro cellular assays and in vivo animal studies.

AICAR is a widely used pharmacological tool to stimulate AMPK, a key regulator of cellular

energy homeostasis. Activation of AMPK by AICAR mimics the effects of exercise, leading to

increased glucose uptake in various cell types, particularly skeletal muscle.[1][2] Measuring this

effect is crucial for research in metabolic diseases such as diabetes and for the development of

novel therapeutic agents.

Core Concepts: AICAR and Glucose Uptake
AICAR is a cell-permeable analog of AMP that, once inside the cell, is phosphorylated to ZMP

(5-aminoimidazole-4-carboxamide ribotide), an AMP mimetic. ZMP allosterically activates

AMPK, initiating a signaling cascade that culminates in the translocation of glucose transporter

4 (GLUT4) from intracellular vesicles to the plasma membrane.[1] This increased presence of

GLUT4 on the cell surface facilitates the transport of glucose from the extracellular environment

into the cell.[1][3] In some contexts, particularly in adipocytes, AICAR's effects on glucose

uptake may be AMPK-independent and instead rely on ZMP.[4]
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Signaling Pathway of AICAR-Induced Glucose Uptake
The activation of AMPK by AICAR triggers a signaling pathway that enhances glucose uptake.

A simplified representation of this pathway is illustrated below.
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Caption: AICAR signaling pathway leading to glucose uptake.
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Two primary methods are employed to measure glucose uptake: radioactive assays using

glucose analogs like 2-deoxy-D-glucose (2-DG) or 3-O-methyl-D-glucose (3-OMG), and non-

radioactive assays using the fluorescent glucose analog 2-NBDG.

General Experimental Workflow
The following diagram outlines a typical workflow for an in vitro glucose uptake experiment with

AICAR.
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Caption: General workflow for in vitro glucose uptake assays.
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Quantitative Data Summary
The following tables summarize quantitative data from various studies on AICAR-stimulated

glucose uptake.

Table 1: In Vivo Effects of AICAR on Glucose Uptake

Animal Model
AICAR Dose &
Administration

Tissue

Fold Increase
in Glucose
Uptake (vs.
Control)

Reference

High-Fat Fed

Rats

250 mg/kg,

subcutaneous
White Muscle 4.9-fold [1][5]

High-Fat Fed

Rats

250 mg/kg,

subcutaneous
Red Muscle

No significant

change
[1][5]

Young Men
10 mg/kg/hr,

infusion

Quadriceps

Muscle
2.9-fold [6]

Older Men
10 mg/kg/hr,

infusion

Quadriceps

Muscle
1.8-fold [6]

Men with Type 2

Diabetes

10 mg/kg/hr,

infusion

Quadriceps

Muscle
1.6-fold [6]

Older Men
20 mg/kg/hr,

infusion

Quadriceps

Muscle
2.5-fold [6]

Men with Type 2

Diabetes

20 mg/kg/hr,

infusion

Quadriceps

Muscle
2.2-fold [6]

Table 2: In Vitro/Ex Vivo Effects of AICAR on Glucose Uptake
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Model
AICAR
Concentration

Incubation
Time

Fold Increase
in Glucose
Uptake (vs.
Control)

Reference

Rat Ventricular

Papillary

Muscles

1 mM 90 min 2-fold [7]

Rat

Epitrochlearis

Muscle (Long-

term)

Daily

subcutaneous

injections

5 days
1.69-fold (insulin-

stimulated)
[8]

Rat

Epitrochlearis

Muscle (24-

month-old rats)

2 mM (prior

incubation)
60 min

~1.5-fold (insulin-

stimulated)
[9]

Experimental Protocols
Protocol 1: Radioactive Glucose Uptake Assay Using
[³H]-2-Deoxyglucose
This protocol is adapted for cultured cells (e.g., L6 myotubes, 3T3-L1 adipocytes) or isolated

tissues (e.g., rat epitrochlearis muscle).

Materials:

AICAR (5-aminoimidazole-4-carboxamide-1-β-D-ribofuranoside)

[³H]-2-Deoxyglucose ([³H]-2-DG)

[¹⁴C]-Mannitol (for extracellular space correction)

Krebs-Henseleit Buffer (KHB) or Phosphate-Buffered Saline (PBS)

Cell lysis buffer (e.g., 0.1 M NaOH)
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Scintillation cocktail

Insulin (optional, for studying insulin-stimulated uptake)

Cytochalasin B (optional, as a negative control for glucose transport)

Procedure:

Cell/Tissue Preparation:

For cultured cells: Seed cells in 6-well or 12-well plates and grow to desired confluence.

Differentiate cells if necessary (e.g., L6 myoblasts to myotubes).

For isolated tissue: Carefully dissect the desired muscle (e.g., rat epitrochlearis or soleus)

and pre-incubate in oxygenated KHB.[8]

Pre-Stimulation Incubation:

Wash cells/tissues twice with warm, glucose-free KHB or PBS.

Incubate cells/tissues in glucose-free KHB for 30-60 minutes to lower basal glucose levels.

AICAR Stimulation:

Prepare fresh AICAR solution in the incubation buffer. A common concentration range is

0.5 mM to 2 mM.

Replace the buffer with the AICAR-containing medium and incubate for 30-90 minutes at

37°C.[7] For control wells, use buffer without AICAR.

Glucose Uptake Measurement:

Prepare the uptake solution containing [³H]-2-DG (e.g., 0.5-1.0 µCi/mL) and [¹⁴C]-Mannitol

(e.g., 0.1-0.2 µCi/mL) in KHB.

Remove the AICAR-containing buffer and add the uptake solution.
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Incubate for 10-20 minutes at 37°C. The incubation time should be within the linear range

of uptake for the specific cell/tissue type.

Termination of Uptake:

Rapidly wash the cells/tissues three times with ice-cold PBS to stop the uptake and

remove extracellular tracers.[7]

Cell Lysis and Scintillation Counting:

Lyse the cells by adding 0.5-1.0 mL of 0.1 M NaOH to each well and incubating for at least

30 minutes.

Transfer an aliquot of the lysate to a scintillation vial.

Add scintillation cocktail and measure the radioactivity (³H and ¹⁴C) using a liquid

scintillation counter with a dual-label protocol.[1]

Data Analysis:

Correct the ³H counts for extracellularly trapped tracer using the ¹⁴C-mannitol counts.

Normalize the glucose uptake to protein concentration, which can be determined from the

cell lysate using a BCA or Bradford assay.

Express the results as pmol or nmol of 2-DG taken up per mg of protein per minute.

Protocol 2: Non-Radioactive Glucose Uptake Assay
Using 2-NBDG
This protocol is suitable for high-throughput screening and can be analyzed using a

fluorescence plate reader, flow cytometer, or fluorescence microscope.

Materials:

AICAR

2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-deoxy-D-glucose)

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://journals.physiology.org/doi/full/10.1152/ajpheart.1999.277.2.H643
https://diabetesjournals.org/diabetes/article/53/7/1649/14314/AMP-Activated-Protein-Kinase-Activation-by-AICAR
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2847976?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glucose-free medium (e.g., glucose-free DMEM)

Phloretin or Cytochalasin B (optional, as inhibitors of glucose transport for control

experiments)

PBS

Procedure:

Cell Preparation:

Seed cells in a 96-well plate (for plate reader or high-content imaging) or other appropriate

culture vessel (for flow cytometry).

Pre-Stimulation and AICAR Treatment:

Wash cells with glucose-free medium.

Incubate cells in glucose-free medium for 30-60 minutes.

Treat cells with the desired concentration of AICAR (e.g., 0.5-2 mM) in glucose-free

medium for 30-90 minutes at 37°C.

2-NBDG Incubation:

Add 2-NBDG to the medium to a final concentration of 50-200 µM.[10]

Incubate for 15-60 minutes at 37°C.[10] The optimal time should be determined empirically

for each cell type.

Termination and Washing:

Remove the 2-NBDG containing medium.

Wash the cells three times with ice-cold PBS.

Fluorescence Measurement:
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Plate Reader: Add PBS to each well and measure the fluorescence (Excitation ~465-485

nm, Emission ~535-550 nm).[10][11]

Flow Cytometry: Detach the cells (e.g., using trypsin), resuspend in PBS, and analyze on

a flow cytometer using the FITC channel.[11]

Fluorescence Microscopy: Visualize the cells directly to observe 2-NBDG uptake.

Data Analysis:

Subtract the background fluorescence from wells with no cells.

Normalize the fluorescence intensity to cell number or protein concentration if necessary.

Express the results as relative fluorescence units (RFU) or as a fold change compared to

the untreated control.

Important Considerations:

Specificity of 2-NBDG: Some studies suggest that 2-NBDG uptake can occur independently

of glucose transporters.[12] It is crucial to include controls with known glucose transport

inhibitors (e.g., cytochalasin B) to validate the assay in your specific cell model.

Controls: Always include a basal (no AICAR) control group. For insulin-related studies,

include an insulin-only group and an AICAR + insulin group.

Optimization: Optimal concentrations of AICAR, glucose analogs, and incubation times may

vary depending on the cell type or tissue being studied and should be determined

empirically.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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